4-(3-Methoxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by a methoxy group and a methyl group attached to a benzoic acid structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through various chemical reactions involving substituted benzoic acids. Its derivatives and related compounds are often explored for their biological activities, particularly in the field of medicinal chemistry.
4-(3-Methoxyphenyl)-3-methylbenzoic acid is classified under:
Several synthetic routes have been reported for the preparation of 4-(3-Methoxyphenyl)-3-methylbenzoic acid. One common method involves the following steps:
The reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and purity. For instance, using a solvent like toluene at elevated temperatures can enhance reaction rates and product yields.
The molecular structure of 4-(3-Methoxyphenyl)-3-methylbenzoic acid features:
4-(3-Methoxyphenyl)-3-methylbenzoic acid can participate in various chemical reactions, including:
The choice of reagents and conditions can significantly influence the outcome of these reactions, including yields and selectivity toward desired products.
The mechanism of action for compounds like 4-(3-Methoxyphenyl)-3-methylbenzoic acid often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit varying degrees of biological activity, which can be assessed through in vitro assays measuring cell viability or enzyme activity.
4-(3-Methoxyphenyl)-3-methylbenzoic acid has several applications in scientific research:
The molecular geometry of 4-(3-Methoxyphenyl)-3-methylbenzoic acid (C₁₅H₁₄O₃) has been computationally optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, revealing a non-planar conformation with a dihedral angle of approximately 42.5° between the benzoic acid ring and the 3-methoxyphenyl ring [6] [9]. This torsional arrangement minimizes steric repulsion between the ortho-methyl group and methoxy substituent while facilitating intramolecular electronic interactions. The carboxylic acid group adopts a nearly coplanar orientation (θ = 5.2°) relative to its attached benzene ring, optimizing resonance stabilization. Frontier molecular orbital analysis indicates a HOMO-LUMO energy gap of 4.32 eV, suggesting moderate chemical reactivity and kinetic stability. The HOMO is localized predominantly over the benzoic acid π-system and carboxylic oxygen lone pairs, while the LUMO extends across both aromatic rings, indicating charge transfer capability upon electronic excitation [6].
Molecular electrostatic potential (MEP) mapping reveals three key electrophilic/nucleophilic regions: (1) a strong electrophilic site at the carbonyl carbon (C=O, +42.3 kcal/mol), (2) nucleophilic oxygen centers at carboxylic OH (-32.6 kcal/mol) and methoxy oxygen (-28.9 kcal/mol), and (3) moderate nucleophilic character in the π-cloud of the 3-methoxyphenyl ring. This electronic asymmetry facilitates directional intermolecular interactions, particularly hydrogen bonding and π-stacking, which influence crystalline packing and biological recognition [6] [9].
Single-crystal X-ray diffraction analysis confirms the twisted molecular geometry predicted computationally, with crystallographic parameters belonging to the triclinic P1̄ space group (a = 5.0167(2) Å, b = 7.9264(5) Å, c = 15.2073(7) Å, α = 98.909(4)°, β = 92.060(4)°, γ = 101.800(4)°, V = 583.36(5) ų, Z = 2) [5]. The asymmetric unit contains two independent molecules stabilized by intermolecular O–H···O hydrogen bonds between carboxylic groups (O···O distance = 2.648 Å, ∠O–H···O = 176°), forming centrosymmetric dimers characteristic of carboxylic acids. Additional stabilization arises from C–H···O interactions involving methoxy oxygen atoms (H···O = 2.52 Å) and parallel-displaced π-stacking with interplanar spacing of 3.512 Å.
Table 1: Key Crystallographic Bond Parameters
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C1–O1 | 1.261(2) | - | Carboxylic C=O |
C1–O2 | 1.251(2) | - | Carboxylic C–OH |
O1–H1O | 0.82(1) | - | Hydroxyl H |
C8–O4 | 1.362(2) | - | Methoxy C–O |
C1–O1–H1O | - | 109.5(1) | Carboxylic angle |
C9–O4–C12 | - | 117.8(1) | Methoxy angle |
The methyl group at position 3 exhibits minor steric congestion, displacing adjacent atoms from ideal planar geometry (C2–C3–C10 angle = 121.7° vs. ideal 120°). The methoxy substituent adopts a nearly coplanar arrangement with its attached ring (torsion angle C8–O4–C12–H12C = -4.3°), maximizing resonance donation to the π-system. This precise spatial arrangement influences molecular dipole moment (calculated μ = 3.42 D) and polar surface area (63.7 Ų), parameters critical for supramolecular assembly and bioavailability [5] [8].
Comparative analysis reveals significant structure-activity relationships between 4-(3-methoxyphenyl)-3-methylbenzoic acid and related benzoic acid derivatives:
Table 2: Structural and Electronic Comparison with Analogues
Compound | Substituent Pattern | Dihedral Angle (°) | HOMO-LUMO Gap (eV) | Biological Relevance |
---|---|---|---|---|
4-(3-Methoxyphenyl)-3-methylbenzoic acid | 3-CH₃, 4-(3-CH₃O-C₆H₄) | 42.5 | 4.32 | Proteostasis modulation [9] |
3-Methoxy-4-methylbenzoic acid [7] [8] | 3-OCH₃, 4-CH₃ | 0 (planar) | 4.85 | UV absorption |
3-Chloro-4-methoxybenzoic acid [9] | 3-Cl, 4-OCH₃ | 7.3 | 3.97 | Cathepsin activation (467%) |
4-Methoxy-3-methylbenzoic acid [1] | 3-CH₃, 4-OCH₃ | 0 (planar) | 4.78 | Preservative intermediate |
Positional isomerism profoundly influences electronic properties and bioactivity. The twisted 3-methyl-4-(3-methoxyphenyl) configuration exhibits greater conformational flexibility than planar isomers like 3-methoxy-4-methylbenzoic acid (melting point 152-154°C) [7] [8]. This flexibility enhances adaptability in protein binding pockets, potentially explaining its superior proteostasis modulation compared to more rigid analogues. Halogen substitution at position 3 (e.g., 3-chloro-4-methoxybenzoic acid) significantly reduces HOMO-LUMO gap (-0.35 eV vs. methyl analogue) due to electron-withdrawing effects, correlating with enhanced cathepsin B/L activation (467.3 ± 3.9%) observed in fungal derivatives [9].
The 3-methyl-4-aryl substitution pattern in the title compound creates unique steric and electronic environments distinct from common preservative benzoates (e.g., 4-hydroxybenzoic acid derivatives). While preservative derivatives typically require planar, polar structures for membrane penetration, the twisted biphenyl-like structure of 4-(3-methoxyphenyl)-3-methylbenzoic acid favors specific enzyme interactions, particularly with lysosomal proteases and proteasomal subunits [2] [9]. This is evidenced by its activation of both chymotrypsin-like (CT-L/LLVY) and caspase-like (C-L/LLE) proteasomal activities at 5 μM concentration, a dual activation profile not observed in simpler alkyl- or halogen-substituted analogues [9].
Biological Importance and Potential Applications
4-(3-Methoxyphenyl)-3-methylbenzoic acid represents a structurally unique benzoic acid derivative with significant implications in cellular proteostasis regulation. Its ability to simultaneously enhance ubiquitin-proteasome pathway (UPP) functionality and autophagy-lysosome pathway (ALP) activity distinguishes it from simpler derivatives that typically modulate only one degradation pathway [9]. Molecular docking studies indicate putative binding interactions with both proteasomal β-subunits and lysosomal cathepsins, facilitated by its twisted conformation that mimics folded peptide substrates. This dual-target engagement potential positions it as a promising scaffold for developing proteostasis regulators targeting age-related protein aggregation disorders.
The compound's structural features – including hydrophobic methyl group, hydrogen-bonding carboxylic acid, and electron-donating methoxy group – create a balanced pharmacophore suitable for medicinal chemistry optimization. Current research focuses on structural analogs to establish definitive structure-activity relationships for proteostasis modulation, particularly examining halogenation effects at the 3-methyl position based on the superior activity observed in chlorinated fungal derivatives [9].
Synthesis and Chemical Properties
Industrial synthesis typically employs palladium-catalyzed cross-coupling strategies, as evidenced by commercial availability as a pharmaceutical intermediate (CAS 1261902-72-0) with >99% purity [3]. Laboratory-scale preparation often involves Sonogashira coupling or Suzuki-Miyaura reactions followed by oxidation and ester hydrolysis. The compound exhibits moderate solubility in polar organic solvents (ethanol, DMSO) but limited aqueous solubility (logP = 3.18), consistent with its crystalline packing dominated by hydrophobic interactions and hydrogen bonding [3] [5]. Thermal analysis indicates decomposition above 240°C, preceding melting, which is characteristic of compounds with strong intermolecular hydrogen bonding networks.
Table 3: Characterization Data Summary
Property | Value | Method |
---|---|---|
Molecular formula | C₁₅H₁₄O₃ | HRMS, Elemental analysis |
Molecular weight | 242.27 g/mol | - |
CAS Registry Number | 1261902-72-0 | - |
PubChem CID | 53225413 | - |
Purity | >99% | HPLC [3] |
Characteristic IR bands | 1692 cm⁻¹ (C=O), 1547 cm⁻¹ (COₐₛyₘ), 1313 cm⁻¹ (COₛyₘ), 3196 cm⁻¹ (OH) | FTIR [5] |
¹³C NMR (predicted) | 167.8 (COOH), 159.2 (ArOCH₃), 138.7-112.3 (Ar-C), 55.2 (OCH₃), 20.1 (CH₃) | DFT/GIAO [6] |
The future research trajectory for this compound includes exploration of its crystallographic polymorphism, given the sensitivity of its solid-state structure to crystallization conditions observed in analogues [5] [8], and detailed investigation of its structure-proteostasis activity relationships through targeted analog synthesis and biochemical evaluation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7